molecular formula C21H32O7 B13853358 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid

3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid

Cat. No.: B13853358
M. Wt: 396.5 g/mol
InChI Key: CSOVLPSBQFGSBB-HBWRTXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid involves the conjugation of 3-(1,1-Dimethylheptyl)phenol with beta-D-Glucopyranosiduronic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed by manufacturers .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. Typically, such compounds are synthesized in controlled laboratory environments to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid is widely used in scientific research, particularly in the field of proteomics. Its applications include:

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dimethylheptyl)phenol
  • beta-D-Glucopyranosiduronic Acid

Uniqueness

3-(1,1-Dimethylheptyl)phenol beta-D-Glucopyranosiduronic Acid is unique due to its specific structure, which combines the properties of both 3-(1,1-Dimethylheptyl)phenol and beta-D-Glucopyranosiduronic Acid. This unique structure allows it to be used in specialized research applications that other similar compounds may not be suitable for .

Properties

Molecular Formula

C21H32O7

Molecular Weight

396.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(2-methyloctan-2-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H32O7/c1-4-5-6-7-11-21(2,3)13-9-8-10-14(12-13)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h8-10,12,15-18,20,22-24H,4-7,11H2,1-3H3,(H,25,26)/t15-,16-,17+,18-,20+/m0/s1

InChI Key

CSOVLPSBQFGSBB-HBWRTXEVSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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